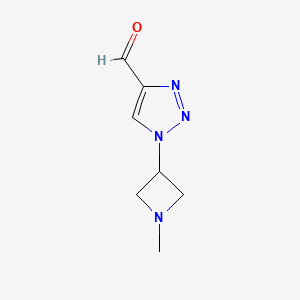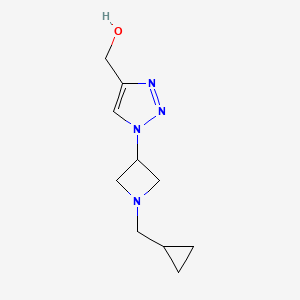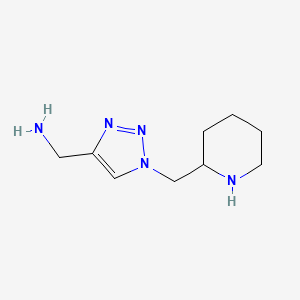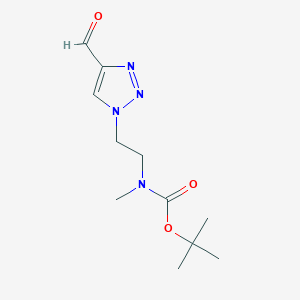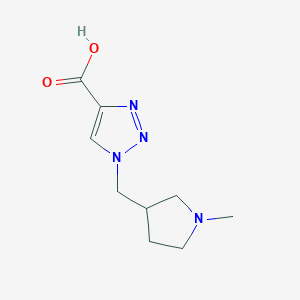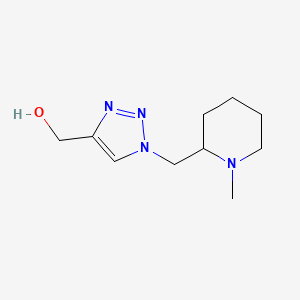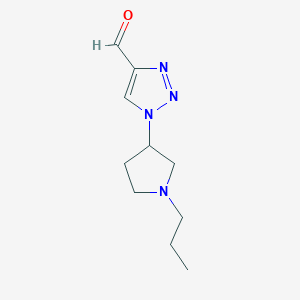![molecular formula C9H14ClN3O3 B1481302 5-(2-アミノエチル)-7-メチル-5,7-ジアザスピロ[2.5]オクタン-4,6,8-トリオン塩酸塩 CAS No. 2098049-73-9](/img/structure/B1481302.png)
5-(2-アミノエチル)-7-メチル-5,7-ジアザスピロ[2.5]オクタン-4,6,8-トリオン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride is a useful research compound. Its molecular formula is C9H14ClN3O3 and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍作用
この化合物は、抗腫瘍剤としての有望な可能性を示しています。この化合物は、in vivoで腫瘍の増殖を阻害することが判明しており、特にマトリックスメタロプロテアーゼ(MMP)を産生する細胞株によって誘導される腫瘍の増殖を阻害することが判明しています。 腫瘍細胞や間質細胞によって発現されるMMPを標的とするこの化合物の能力は、がんとの闘いにおいて強力な武器となります .
抗浸潤性
この化合物の抗浸潤性は、化学浸潤アッセイによってin vitroで試験されています。 この化合物は、がん細胞の浸潤性を大幅に抑制する可能性を示しており、これはがん転移を阻止するために不可欠なステップです .
抗血管新生効果
抗血管新生に関しては、この化合物は腫瘍の血管新生を抑制する能力について評価されています。 ラット大動脈リングアッセイでは、腫瘍への血液供給を遮断し、増殖を抑制する重要なステップである、血管新生を効果的に阻害することが示されています .
MMP選択的阻害
この化合物は、MMP-2、MMP-9、および膜型1(MT1)-MMPの選択的阻害剤として同定されています。 この選択性は、治療指数が著しく低いため、治療上の可能性が限られている広域スペクトルMMP阻害剤と比較して、治療上の可能性を向上させるため有益です .
経口バイオアベイラビリティ
この化合物の応用における重要な側面は、その経口バイオアベイラビリティです。 この特性により、この化合物は、簡単に投与できる薬剤として開発する魅力的な候補となり、患者のコンプライアンスを高め、抗がん療法における広範な使用を促進します .
治療指数
この化合物を合成MMP阻害剤(MMPI)として開発した背景には、治療指数が高い薬剤の必要性がありました。 腫瘍の増殖に関連するMMPを選択的に阻害することにより、有効性と安全性のバランスをより良く取ることができる可能性があります .
MMP発現プロファイルの変化
研究では、悪性組織で観察されるMMP発現プロファイルを変化させるこの化合物の能力にも焦点を当てています。 この変化は、がんの進行に関与する特定のプロテアーゼを標的とすることで、より効果的な抗がん療法の開発につながる可能性があるため、重要です .
副作用を軽減する可能性
広域スペクトルMMP阻害剤とは異なり、この化合物の投与は、これらの薬剤の治療の可能性を阻害する可能性のある副作用とは関連付けられていません。 これは、がん治療における長期治療戦略の有望な候補となります .
特性
IUPAC Name |
7-(2-aminoethyl)-5-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.ClH/c1-11-6(13)9(2-3-9)7(14)12(5-4-10)8(11)15;/h2-5,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLIBKZJZFHJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC2)C(=O)N(C1=O)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

